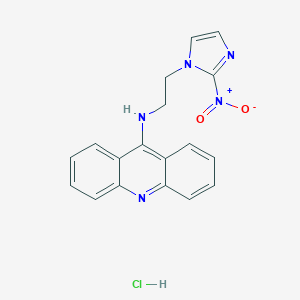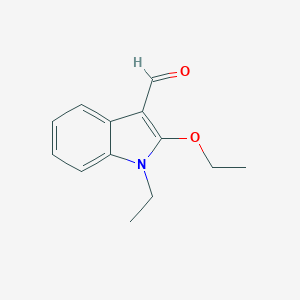
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is a yellow solid with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets such as enzymes or receptors. The compound has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been reported to modulate the levels of certain biomolecules such as prostaglandins, cytokines, and reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions and can be easily stored. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous-based experiments. Additionally, the compound may exhibit different biological activity depending on the cell type or organism being studied.
Zukünftige Richtungen
There are several future directions that can be explored in the study of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde. One potential direction is to investigate the compound's potential as a fluorescent probe for the detection of other metal ions. Another direction is to study the compound's mechanism of action in more detail to identify specific molecular targets. Additionally, the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation can be further explored.
Synthesemethoden
The synthesis of 2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde involves the reaction of 2-ethoxy-1-ethyl-1H-indole with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde has shown promising results in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess anticancer, antimicrobial, and anti-inflammatory properties. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions such as copper and zinc.
Eigenschaften
CAS-Nummer |
141210-88-0 |
|---|---|
Produktname |
2-Ethoxy-1-ethyl-1H-indole-3-carbaldehyde |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-ethoxy-1-ethylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-3-14-12-8-6-5-7-10(12)11(9-15)13(14)16-4-2/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
PYGWPQQFANJMRH-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C1OCC)C=O |
Synonyme |
1H-Indole-3-carboxaldehyde,2-ethoxy-1-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



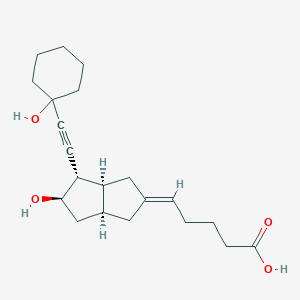
![(2S)-N-[(2S)-4-[(4R)-4-(tert-butylcarbamoyl)-5,5-dimethyl-1,3-thiazolidin-3-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-2-[(2-naphthalen-1-yloxyacetyl)amino]butanediamide](/img/structure/B114169.png)
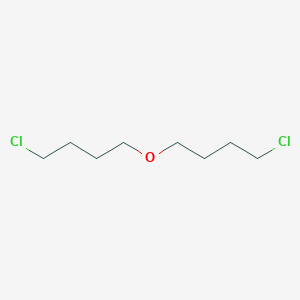
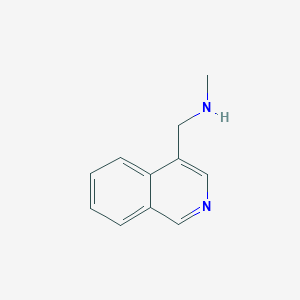
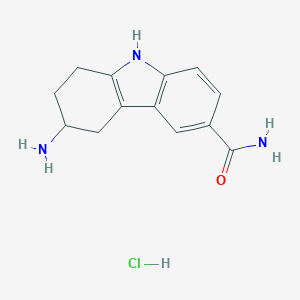
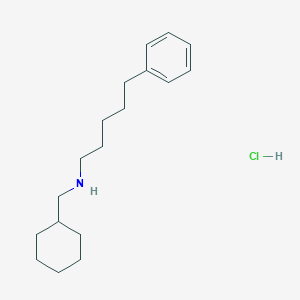

![1-Ethyl-1,4-dihydropyrido[3,4-B]pyrazine-2,3-dione](/img/structure/B114183.png)


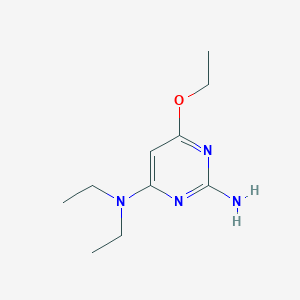

![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
